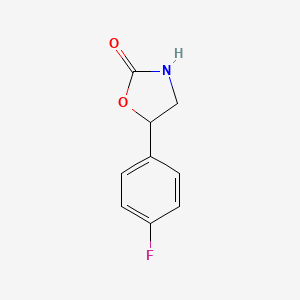

5-(4-Fluorophenyl)oxazolidin-2-one

Description

Contextual Significance of Oxazolidin-2-one Scaffolds in Chemical Biology and Medicinal Chemistry

Oxazolidin-2-ones are a class of synthetic compounds that have garnered considerable attention for their therapeutic potential. nih.gov The 2-oxazolidinone (B127357) isomer, in particular, is the most extensively studied in the realm of drug discovery. nih.govrsc.org This scaffold is a key component in a number of successful drugs, most notably the antibiotic Linezolid (B1675486), which was the first oxazolidinone-class drug to receive FDA approval. nih.govrsc.org

The significance of the oxazolidinone ring lies in its ability to mimic other chemical groups, such as carbamates and amides, while offering enhanced metabolic and chemical stability. nih.govresearchgate.net This structural feature allows for the formation of crucial hydrogen bonds with biological targets, a key interaction in many drug mechanisms. nih.govresearchgate.net The versatility of the oxazolidinone scaffold is further demonstrated by its presence in compounds developed for a wide range of therapeutic areas, including antibacterial, anticancer, anti-inflammatory, and neurological applications. nih.govresearchgate.net

Rationale for the Academic Investigation of 5-(4-Fluorophenyl)oxazolidin-2-one

The specific academic interest in this compound stems from a combination of factors. The "4-fluorophenyl" group is a common substituent in medicinal chemistry, often introduced to enhance metabolic stability and improve binding affinity to target proteins. The fluorine atom, with its high electronegativity and small size, can modulate the electronic properties of the molecule and influence its interactions with biological systems.

Furthermore, the substitution at the 5-position of the oxazolidinone ring is a critical determinant of biological activity. nih.gov Research has shown that modifications at this position can lead to compounds with a wide array of pharmacological effects. Therefore, the synthesis and study of this compound represents a logical step in the exploration of the chemical space around the privileged oxazolidinone scaffold, aiming to discover new compounds with potentially valuable therapeutic properties.

Overview of Key Academic Research Trajectories for the Chemical Compound

Academic research on this compound and its derivatives has followed several key trajectories. A primary focus has been on its potential as an antimicrobial agent. Building on the success of linezolid, researchers have synthesized and evaluated numerous oxazolidinone derivatives, including those with a 4-fluorophenyl moiety, for their activity against various bacterial strains. rjptonline.orgnih.gov

Another significant area of investigation is its role as a monoamine oxidase (MAO) inhibitor. nih.gov MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. The oxazolidinone scaffold has been shown to interact with MAO, and the specific substitutions on the ring, such as the 4-fluorophenyl group, can influence the potency and selectivity of this inhibition. rsc.orgnih.gov

The synthesis of novel derivatives and the development of efficient synthetic routes to this compound and related structures also constitute a major research direction. bioorg.org These studies are fundamental to enabling further biological evaluation and structure-activity relationship (SAR) studies. The exploration of its potential in other therapeutic areas, such as anticancer and anti-inflammatory applications, also represents an ongoing avenue of academic inquiry. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8FNO2 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

5-(4-fluorophenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C9H8FNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12) |

InChI Key |

JAVVBBLOGSHTRE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)N1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 4 Fluorophenyl Oxazolidin 2 One and Its Analogs

Diverse Synthetic Routes to the Oxazolidin-2-one Core Structure

A variety of synthetic transformations have been developed to construct the fundamental oxazolidin-2-one ring system. These methods range from classical cyclization reactions to more modern multicomponent and catalyst-driven approaches.

The most conventional route to oxazolidin-2-ones involves the cyclization of β-amino alcohols. nih.gov This transformation is typically achieved by reacting the amino alcohol with a one-carbon (C1) carbonyl source. Historically, highly toxic reagents like phosgene (B1210022) or its derivatives were used, which afforded the desired products in good yields but posed significant handling risks. nih.govnih.gov To circumvent these hazards, safer alternatives such as diethyl carbonate, urea, and chlorosulfonyl isocyanate (CSI) have been employed. nih.govnih.gov For instance, the reaction of epoxides with CSI can yield oxazolidinones, often alongside five-membered cyclic carbonates, in mild conditions without the need for a catalyst. nih.gov

Another prominent cyclization strategy is the intramolecular cyclization of carbamates. For example, N-Boc protected amino alcohols can be cyclized. A study demonstrated that (2S,3S)-3-(Boc-amino)-1,2-epoxy-4-phenylbutane could be cyclized in refluxing isopropanol (B130326) to yield (4S,5R)-4-benzyl-5-(hydroxymethyl)-1,3-oxazolidin-2-one in 96% yield. acs.org This highlights an acid- or even solvent-assisted intramolecular ring-opening of an epoxide followed by cyclization. acs.org Similarly, iodocyclocarbamation of N-allylated N-aryl carbamates provides a direct route to 5-(iodomethyl)oxazolidin-2-ones, which are useful intermediates for further functionalization. organic-chemistry.org Oxidative cyclization represents another pathway, where various enzymatic and chemical methods can forge the heterocyclic ring through redox processes. nih.gov

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules like oxazolidin-2-ones. A notable catalyst-free MCR involves the reaction of a primary amine, dibromoethane, and cesium carbonate or bicarbonate. researchgate.net In this process, the cesium salt acts as both the base and the C1 source, enabling the late-stage modification of amino groups into N-substituted oxazolidinones. researchgate.net

Copper-catalyzed MCRs have also been developed. One such method involves a tandem decarboxylative/carboxylative cyclization of a propiolic acid, a primary amine, and an aldehyde to furnish polysubstituted oxazolidin-2-ones. scilit.com Another copper-catalyzed system utilizes propargylic amines, which react with carbon dioxide (CO2) under mild conditions to generate a range of oxazolidinones. organic-chemistry.org

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective ring-closure reactions to form the oxazolidin-2-one core. Both metal-based and organocatalysts have been successfully applied.

Palladium catalysis is effective for the ring-opening cyclization of 2-vinylaziridines with CO2, producing 5-vinyloxazolidinones with high yield and stereoselectivity. organic-chemistry.org Rhodium(III) catalysis has been used in the C-H functionalization and intramolecular ring-opening/cyclization of vinylene carbonate with 2-pyrrolyl/indolylanilines, demonstrating a novel annulation strategy. rsc.org

The fixation of carbon dioxide as a renewable C1 source is a particularly attractive strategy. Silver-catalyzed incorporation of CO2 into propargylic amines proceeds in excellent yields under mild conditions. organic-chemistry.org Similarly, strong organic bases, acting as catalysts, can promote the reaction of N-alkyl-substituted prop-2-yn-1-amines with CO2 to form methyleneoxazolidinones via in situ generated carbamates. rsc.org

Enantioselective Synthesis of Chiral 5-(4-Fluorophenyl)oxazolidin-2-one Analogs

The biological activity of oxazolidinones is often dependent on their absolute stereochemistry. Therefore, the development of enantioselective synthetic methods is crucial for accessing specific, optically pure isomers.

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral oxazolidinones. Ruthenium(II) complexes bearing N-heterocyclic carbene (NHC) ligands have been shown to be highly effective for the asymmetric hydrogenation of 4-substituted-2-oxazolones. researchgate.netrsc.org This method allows for the synthesis of a variety of chiral 4-aryl- and 4-alkyl-2-oxazolidinones with excellent enantioselectivities (up to 96% ee). researchgate.net A similar ruthenium-diamine catalyst system has been used for the asymmetric transfer hydrogenation of 2-oxazolones. researchgate.net

Nickel-catalyzed asymmetric hydrogenation of 2-oxazolones has also emerged as an efficient route to chiral 2-oxazolidinones. acs.org Furthermore, chiral organocatalysts, such as squaramides and thioureas, have been employed. For instance, a squaramide catalyst facilitates a domino N,O-acetalization/aza-Michael addition to construct spirooxazolidines with high enantioselectivity. rsc.org Chiral organoselenium compounds have been shown to catalyze the synthesis of enantioenriched 2-oxazolidinones from N-Boc amines and alkenes. organic-chemistry.org

Table 1: Examples of Asymmetric Catalysis in Chiral Oxazolidin-2-one Synthesis

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. rsc.org Evans' oxazolidinones are famous examples, typically used to direct asymmetric reactions on an N-acyl substituent. rsc.orgnih.gov However, the synthesis of the chiral oxazolidinone ring itself can be controlled by starting with an enantiomerically pure precursor, a substrate-controlled approach.

A common method involves the cyclization of chiral β-amino alcohols derived from natural amino acids. nih.govmdpi.com For example, L-phenylalanine can be converted to the corresponding N-Boc protected amino alcohol, which is then cyclized using sodium hydride to give the chiral (S)-4-benzyl-2-oxazolidinone in high yield. nih.gov This strategy ensures that the stereocenter from the amino acid is directly transferred to the C4 position of the oxazolidinone ring.

Another powerful substrate-controlled method starts from chiral aziridines. Enantiomerically pure 2-functionalized aziridines can undergo a one-pot transformation involving regioselective ring-opening followed by intramolecular cyclization to yield 5-functionalized oxazolidin-2-ones. acs.orgbioorg.org This reaction proceeds with retention of configuration, meaning the stereochemistry at the C2 position of the aziridine (B145994) dictates the stereochemistry at the C5 position of the resulting oxazolidinone. acs.orgbioorg.org A combination of an asymmetric aldol (B89426) reaction mediated by a chiral auxiliary with a subsequent Curtius rearrangement and intramolecular cyclization has also been reported as an efficient route to optically active 4,5-disubstituted oxazolidin-2-ones. nih.govmdpi.com

Table 2: Substrate-Controlled and Auxiliary-Based Syntheses of Chiral Oxazolidin-2-ones

Chiral Pool Approaches Utilizing Precursors

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and carbohydrates. These molecules serve as excellent starting materials for asymmetric synthesis, providing a pre-existing stereocenter that can be incorporated into the target molecule. The synthesis of chiral oxazolidin-2-ones, including this compound, frequently leverages this strategy to establish the critical stereochemistry at the C-4 and C-5 positions.

Amino acids are common precursors. For instance, L-phenylglycine can be reduced and cyclized to form (S)-4-phenyl-2-oxazolidinone. google.com This process typically involves the reduction of the carboxylic acid moiety to an alcohol, followed by ring closure. google.com Similarly, other amino acids like L-tyrosine have been used to synthesize novel chiral 4-substituted oxazolidin-2-ones. umanitoba.ca

Another effective chiral pool approach involves the use of chiral aziridines. Enantiomerically pure aziridines, particularly those with an electron-withdrawing group at the C-2 position, can undergo a regioselective ring-opening and subsequent intramolecular cyclization to yield 5-functionalized oxazolidin-2-ones with high fidelity of stereochemical transfer. bioorg.org The absolute configuration at the C-2 position of the aziridine directly controls the stereochemistry at the C-5 position of the resulting oxazolidinone ring. bioorg.org

Carbohydrates, such as D-glucamine, also serve as a source of chirality. Chiral imines derived from these sugar-based amino alcohols have been converted into N-acetyl-1,3-oxazolidines, demonstrating the utility of this class of precursors in generating complex chiral structures. soton.ac.uk

| Chiral Precursor | Synthetic Transformation | Resulting Oxazolidinone Structure |

| N-Boc-L-phenylglycine | Reduction with a borane (B79455) reagent followed by catalyzed cyclization. google.com | (S)-4-phenyl-2-oxazolidinone |

| L-Tyrosine | Multi-step synthesis. umanitoba.ca | Chiral 4-substituted oxazolidin-2-one |

| Chiral Aziridine-2-carboxylates | Acylation-induced ring opening and intramolecular cyclization. bioorg.org | Enantiopure 5-substituted oxazolidin-2-ones |

| D-Glucamine | Formation of a chiral imine followed by unexpected acetylation. soton.ac.uk | N-acetyl-1,3-oxazolidine derivatives |

| β-Hydroxy Carbonyl Substrates | Asymmetric aldol reaction followed by a modified Curtius rearrangement and cyclization. nih.gov | 4,5-disubstituted oxazolidin-2-ones |

Regioselective and Stereospecific Functionalization Strategies

Once the oxazolidinone core is assembled, further functionalization is often required to synthesize specific target molecules. These strategies must be highly selective to modify one part of the molecule without affecting other sensitive functional groups.

Selective Derivatization at the Oxazolidinone Nitrogen

The nitrogen atom of the oxazolidinone ring is a key site for derivatization. N-acylation is a common and crucial transformation, particularly when the oxazolidinone ring is used as a chiral auxiliary to direct subsequent stereoselective reactions. The attachment of an acyl group to the nitrogen activates the carbonyl group for enolization and subsequent diastereoselective reactions. For example, (S)-4-phenyloxazolidin-2-one can be acylated on the nitrogen to form compounds like (S)-3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyloxazolidin-2-one, where the oxazolidinone directs the stereochemistry of reactions at the appended chain. nih.gov The acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols is another transformation that proceeds via activation involving the nitrogen atom, leading to the synthesis of 2-amino ethers. acs.orgacs.org

Stereocontrolled Introduction of C-5 Substituents

The substituent at the C-5 position, which is the 4-fluorophenyl group in the parent compound, is critical for the biological activity of many oxazolidinone-based agents. nih.gov Therefore, methods that allow for the precise stereocontrolled introduction of this group are highly valuable.

One powerful strategy is the use of chiral aziridines as precursors. As mentioned, the reaction of enantiomerically pure aziridines bearing an electron-withdrawing group at C-2 provides the corresponding 5-substituted oxazolidin-2-ones with retention of configuration. bioorg.org This method ensures that the stereochemistry of the starting material is directly translated to the product.

Alternatively, asymmetric reactions can be employed to build the stereocenter during the synthesis. A combination of an asymmetric aldol reaction with a modified Curtius rearrangement allows for the diastereoselective construction of 4,5-disubstituted oxazolidin-2-ones. nih.gov This approach successfully yielded (4S,5R)-5-(4-fluorophenyl)-4-methyloxazolidin-2-one, demonstrating excellent control over the relative and absolute stereochemistry. nih.gov Additionally, copper-catalyzed amino-oxygenation of alkenes has been developed for the exclusive synthesis of 5-substituted 2-oxazolidinones. rsc.org

| Method | Description | Key Feature |

| Chiral Aziridine Cyclization | Ring-opening and intramolecular cyclization of a C-2 substituted chiral aziridine. bioorg.org | Retention of configuration from aziridine C-2 to oxazolidinone C-5. |

| Asymmetric Aldol/Curtius Reaction | An asymmetric aldol reaction sets the stereochemistry of a β-hydroxy intermediate, which then undergoes a Curtius rearrangement and cyclization. nih.gov | High diastereoselectivity for 4,5-disubstituted products. |

| Copper-Catalyzed Amino-oxygenation | A copper catalyst mediates the addition of nitrogen and oxygen across an alkene. rsc.org | Exclusive formation of 5-substituted oxazolidinones. |

Modifications and Elaboration of the 4-Fluorophenyl Moiety

The 4-fluorophenyl ring is not merely a static component; it can be further functionalized to modulate the properties of the final compound. Standard aromatic substitution reactions can be applied, but modern cross-coupling techniques have proven particularly effective.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are a powerful tool for this purpose. A synthetic route can be designed where a bromo-substituted phenyl oxazolidinone acts as a versatile intermediate. For example, an oxazolidinone with a 4-bromo-3-fluorophenyl group can be coupled with various aryl boronic acids or esters to generate a library of biaryl analogues. nih.gov

Furthermore, the aromatic ring can be functionalized through regioselective iodination using reagents like N-iodosuccinimide. nih.gov The resulting iodo-substituted compound can then be converted into a boronic ester, which serves as a handle for subsequent Suzuki couplings with various aryl bromides. nih.gov These methods allow for the systematic exploration of structure-activity relationships by introducing diverse substituents onto the phenyl ring.

| Reaction | Reagents/Conditions | Purpose |

| Suzuki Coupling | Aryl boronic acid/ester, Pd catalyst, base. nih.gov | To introduce new aryl or heteroaryl groups onto the phenyl ring. |

| Iodination | N-Iodosuccinimide (NIS). nih.gov | To introduce an iodine atom, which can be used in further cross-coupling reactions. |

| Borylation | Bis(pinacolato)diboron, Pd catalyst. nih.gov | To convert an aryl halide into a boronic ester for subsequent Suzuki coupling. |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃). chemicalbook.com | To introduce an acyl group onto the aromatic ring. |

Green Chemistry Principles and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The development of "green" syntheses for this compound and its analogs focuses on minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free and Aqueous Medium Reactions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. One approach is to perform reactions in an aqueous medium. For instance, the final cyclization step in the synthesis of certain heterocyclic compounds can be achieved by refluxing the reactants in a water/ethanol mixture. nih.gov Enzymatic reactions, such as the cyanate-mediated epoxide ring-opening by halohydrin dehalogenases (HHDHs), also proceed in aqueous buffers and offer a highly stereoselective route to optically pure 2-oxazolidinones. rsc.org

Solvent-free reaction conditions represent an even greener alternative. Mechanochemistry, where mechanical force is used to induce a chemical reaction, has been successfully applied to the synthesis of related oxazolone (B7731731) structures. The dehydration-condensation of hippuric acid with aromatic aldehydes can be achieved rapidly and in high yield through solvent-assisted grinding at room temperature, eliminating the need for bulk reaction solvents. researchgate.net These methods not only reduce environmental impact but can also lead to faster reaction times and simpler product isolation.

| Approach | Conditions | Example Reaction | Advantage |

| Aqueous Medium | Water or water/co-solvent mixtures. rsc.orgnih.gov | Synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues in water/ethanol. nih.gov | Reduced use of volatile organic compounds (VOCs), improved safety. |

| Solvent-Free | Grinding/Mechanochemistry. researchgate.net | Dehydration-condensation of hippuric acid and aldehydes to form 4-arylidene-2-phenyl-5(4H)-oxazolones. researchgate.net | Eliminates bulk solvent use, reduces waste, can accelerate reaction rates. |

| Enzymatic Catalysis | Aqueous buffer. rsc.org | HHDH-catalyzed synthesis of optically pure 2-oxazolidinones. rsc.org | High selectivity, mild conditions, biodegradable catalyst. |

Catalyst Reuse and Recyclability Studies

The sustainability and economic viability of synthetic methodologies are significantly enhanced by the ability to reuse and recycle the catalysts employed. In the synthesis of this compound and its analogs, several catalytic systems have been investigated for their recyclability, demonstrating promising results for industrial applications. These studies are crucial for developing greener and more cost-effective production processes.

Research into the synthesis of 5-aryl-2-oxazolidinones, a class of compounds that includes this compound, has highlighted the potential for catalyst recycling. For instance, in the proline-catalyzed synthesis of 5-aryl-2-oxazolidinones from aziridines and carbon dioxide, the proline catalyst has been successfully recycled and reused for more than five consecutive runs without a significant loss in its catalytic activity. ornl.gov This demonstrates the robustness of the organocatalyst under the reaction conditions.

Similarly, a biocompatible catalyst based on cinchonine (B1669041) was developed for the synthesis of 3-butyl-5-phenyloxazolidin-2-one. This catalyst could be efficiently recovered and reused for at least three successive cycles, maintaining its high catalytic performance. nih.gov The development of such catalysts, derived from natural and readily available sources, presents an attractive avenue for sustainable chemical synthesis.

In the realm of heterogeneous catalysis, which often simplifies catalyst separation and recycling, notable progress has also been made. A copper-based metal-organic framework (Cu-MOF) has been shown to be a highly efficient and recyclable catalyst for the synthesis of oxazolidinones from aziridines and CO2. This catalyst could be reused for a minimum of ten cycles without a discernible decrease in its activity. researchgate.net The high stability and easy recovery of heterogeneous catalysts make them particularly suitable for large-scale industrial production.

Furthermore, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been utilized as a stable and highly recyclable organocatalyst for the synthesis of various 2-substituted oxazolidinones. rsc.org The use of a solid support facilitates the recovery of the catalyst and its reuse in continuous flow reactors, offering a practical approach to continuous manufacturing processes.

While specific data on the recyclability of catalysts for the synthesis of this compound is not extensively detailed in the reviewed literature, the consistent and positive results obtained for the synthesis of its close analogs, such as other 5-aryl-oxazolidinones, strongly suggest that the principles of catalyst recycling are applicable. The successful reuse of various types of catalysts, including organocatalysts and heterogeneous catalysts, in these related syntheses provides a strong foundation for the development of recyclable catalytic systems specifically tailored for the production of this compound. Further research in this specific area would be beneficial for optimizing the synthesis of this important compound.

The table below summarizes the findings on catalyst reusability in the synthesis of oxazolidinone analogs.

| Catalyst System | Substrate/Product | Number of Cycles | Outcome | Reference |

| L-Proline | 5-Aryl-2-oxazolidinones | >5 | No significant loss of activity | ornl.gov |

| Cinchonine-based catalyst | 3-Butyl-5-phenyloxazolidin-2-one | ≥3 | Maintained high performance | nih.gov |

| Copper Metal-Organic Framework (Cu-MOF) | Oxazolidinones from aziridines and CO2 | ≥10 | No discernible decrease in activity | researchgate.net |

| Polystyrene-supported TBD | 2-Substituted oxazolidinones | Not specified | Highly recyclable and stable | rsc.org |

Structure Activity Relationship Sar Elucidation and Molecular Recognition Studies of 5 4 Fluorophenyl Oxazolidin 2 One Derivatives

Identification of Essential Pharmacophoric Elements within the Chemical Compound

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For 5-(4-Fluorophenyl)oxazolidin-2-one and its analogues, several key pharmacophoric elements have been identified as crucial for their activity.

The oxazolidin-2-one ring is a cornerstone of the pharmacophore for this class of compounds. nih.govwikipedia.org This five-membered heterocyclic ring system is not merely a scaffold but an active participant in molecular interactions. nih.govwikipedia.org In the context of antibacterial oxazolidinones, this core structure is known to bind to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. nih.govnih.gov This interaction prevents the formation of the initiation complex, a crucial step in the translation process. nih.govmdpi.com The oxazolidin-2-one moiety itself can participate in hydrogen bonding and other non-covalent interactions within the binding pocket of the target protein.

The presence and substitution pattern of the phenyl ring, particularly the 4-fluoro substituent, play a significant role in the biological activity of these compounds. The 4-fluorophenyl group is a common feature in many biologically active molecules and its contribution can be multifaceted.

The fluorine atom, being highly electronegative, can alter the electronic properties of the phenyl ring, influencing its ability to participate in various non-covalent interactions such as dipole-dipole, ion-dipole, and hydrogen bonds. In some instances, a meta-fluoro substitution on the phenyl ring has been shown to increase biological activity, while a para-substitution can expand the spectrum of activity. nih.govmdpi.com The fluorophenyl group can also engage in favorable interactions with specific amino acid residues in the target's binding site. For example, studies on other fluorinated aromatic compounds have shown that the fluoroaromatic ring can be accommodated in hydrophobic crevices within the protein structure. nih.gov

The stereochemistry at the C-5 position of the oxazolidin-2-one ring is a critical determinant of biological activity. nih.gov It is well-established in medicinal chemistry that the three-dimensional arrangement of atoms in a molecule can profoundly affect its interaction with a chiral biological target, such as a receptor or enzyme. nih.gov For many oxazolidinone derivatives, the (S)-configuration at the C-5 position is essential for potent biological activity. This stereochemical preference arises from the specific orientation required for optimal binding to the target. The substituent at the C-5 position, when in the correct stereochemical orientation, can make crucial contacts with the target, whereas the opposite enantiomer may not fit as effectively into the binding site, leading to a significant loss of activity. nih.gov

Systematic Exploration of Substituent Effects on the Chemical Compound's Core Structure

The following table summarizes the impact of various N-substitutions on the activity of oxazolidinone derivatives, as reported in different studies.

| N-Substituent Type | General Impact on Activity | Reference |

| Aryl groups | Can enhance potency through additional interactions with the binding site. | nih.gov |

| Heteroaryl groups | Can also improve activity, with specific heterocycles showing significant potency. | nih.gov |

| Alkyl groups | Often less potent than aryl or heteroaryl substituents. | researchgate.net |

This table is a generalized summary, and the specific impact of a substituent can vary depending on the target and the rest of the molecular structure.

Modifications to the phenyl ring, including the position and number of fluorine atoms, have been a major focus of SAR studies. The fluorination pattern on the aromatic ring can significantly modulate the inhibitory potency of these compounds. nih.gov

The table below illustrates the observed effects of different phenyl ring modifications on the biological activity of oxazolidinone analogues.

| Phenyl Ring Modification | Observed Effect on Activity | Reference |

| meta-Fluoro substitution | Can increase biological activity. | nih.govmdpi.com |

| para-Fluoro substitution | May expand the spectrum of biological activity. | nih.govmdpi.com |

| Di-fluoro substitution | Can lead to potent inhibitory activity, depending on the positions. | nih.gov |

| Other substitutions (e.g., methoxy) | The position of the substituent (e.g., ortho vs. para) can significantly affect the activity spectrum. | nih.gov |

Steric and Electronic Influences of C-5 Substituents

The substituent at the C-5 position of the oxazolidinone ring plays a pivotal role in modulating the biological activity of derivatives of this compound. Both steric bulk and electronic properties of the C-5 side chain significantly influence the interaction of these compounds with their biological targets, primarily the bacterial ribosome.

Research into a series of linezolid (B1675486) analogues was conducted to probe the influence of aromaticity, size, and lipophilicity of the C-5 substituents on the antibacterial activity of the oxazolidinone scaffold. ukhsa.gov.uk The findings from these studies indicate that smaller, non-polar, and more lipophilic substituents are generally well-tolerated at this position, whereas larger, polar, or bulky aromatic groups tend to diminish or completely abolish activity. ukhsa.gov.ukkcl.ac.uk For instance, the introduction of larger aromatic substitutions at the C-5 acylaminomethyl position has been shown to be detrimental to activity. ukhsa.gov.uk

Key findings on the influence of C-5 substituents include:

Hydroxymethyl Group: Replacing the acetamide (B32628) group with a smaller hydroxymethyl group, as in tedizolid (B1663884) (TR-700), can maintain potent activity. Molecular modeling suggests the hydroxymethyl substituent avoids the steric clash with a methylated adenine (B156593) base (A2503) in the ribosome of resistant strains, which helps it retain activity against certain linezolid-resistant bacteria. nih.gov

Triazole Moieties: The incorporation of 1,2,3-triazole-containing side chains has proven to be a successful strategy. These heterocyclic substitutions are well-tolerated and can result in compounds with excellent antibacterial activity, potentially due to different binding modes within the ribosome. nih.gov

Thiocarbonyl Substitution: In an effort to explore electronic variations, the carbonyl oxygen of the acetamido group was replaced with a thiocarbonyl sulfur. This modification led to an enhancement in in-vitro antibacterial activity. Notably, a derivative containing a 5-thiourea group demonstrated four to eight times stronger activity than linezolid, highlighting the significant impact of electronic changes at this position. nih.gov

Chain Elongation and Functional Group Conversion: Simple modifications like elongating the methylene (B1212753) chain of the C-5 substituent or converting the acetamido moiety into a guanidino group have been shown to decrease antibacterial activity, suggesting that the size, shape, and electronic nature of the side chain are finely tuned for optimal ribosomal binding. nih.gov

The following table summarizes the observed effects of various C-5 substituents on the antibacterial activity of oxazolidinone derivatives.

| C-5 Substituent Type | General Effect on Activity | Reference |

| Acetamide | Baseline potent activity, but reduced against certain resistant strains. | nih.gov |

| Hydroxymethyl | Potent activity maintained; effective against some resistant strains due to reduced steric hindrance. | nih.gov |

| 1,2,3-Triazoles | Good activity maintained or enhanced; may utilize different binding modes. | nih.gov |

| Thiourea | Enhanced in-vitro activity compared to the corresponding acetamide. | nih.gov |

| Large Aromatic Groups | Detrimental to activity; likely due to steric hindrance. | ukhsa.gov.uk |

| Elongated Methylene Chain | Decreased activity. | nih.gov |

| Guanidino Group | Decreased activity. | nih.gov |

Conformational Analysis and Bioactive Conformation Determination

The three-dimensional structure and conformational flexibility of this compound derivatives are critical determinants of their biological activity. The specific orientation of the substituents, particularly the C-5 side chain, dictates the molecule's ability to fit within the intricate binding pocket of the bacterial 50S ribosomal subunit. The (S)-configuration at the C-5 position is considered essential for the antibacterial activity of this class of compounds. ukhsa.gov.uk

The bioactive conformation—the specific spatial arrangement a molecule adopts when it binds to its target—is crucial for initiating the cascade of events that leads to the inhibition of bacterial protein synthesis. For oxazolidinones, this involves precise interactions with nucleotides in the peptidyl transferase center (PTC) of the ribosome. nih.govresearchgate.net

Molecular modeling and crystallographic studies have been instrumental in elucidating these interactions. It is understood that the oxazolidinone core binds in a deep cleft surrounded by 23S rRNA nucleotides. researchgate.netresearchgate.net The conformation of the C-5 side chain is particularly important as it can influence key interactions and encounter steric hindrance, especially in resistant bacterial strains.

A prominent example is the comparison between linezolid and tedizolid. Modeling studies of linezolid bound to the ribosome show that its C-5 acetamide group is in proximity to the A2503 nucleotide. nih.gov In strains where this adenine is methylated by the Cfr enzyme, a significant steric clash occurs between the acetamide group and the added methyl group, which is believed to reduce binding affinity and antibacterial potency. nih.gov

In contrast, tedizolid, with its smaller 5-hydroxymethyl substituent, adopts a bioactive conformation that avoids this steric clash. nih.gov The hydroxymethyl group does not extend as far into the region of potential methylation, allowing the molecule to maintain its potent binding and activity against these Cfr-positive resistant strains. nih.gov This highlights how subtle changes in the C-5 substituent can dramatically alter the preferred bioactive conformation and, consequently, the spectrum of activity. The use of molecular docking has become a valuable tool for predicting how different ligands will bind and for understanding their correct binding modes. researchgate.net

Physicochemical Property Modulation for Enhanced Biological Activity (focused on design principles)

The optimization of oxazolidinone derivatives, including those based on the this compound scaffold, relies heavily on the strategic modulation of their physicochemical properties. The goal of these design principles is to enhance antibacterial potency, broaden the spectrum of activity, improve pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion), and overcome resistance mechanisms. nih.gov

A key strategy involves balancing the inherent lipophilicity of the molecule. While a certain degree of lipophilicity is required for membrane permeability and reaching the ribosomal target, excessive lipophilicity can lead to poor solubility, increased toxicity, and unfavorable ADME properties. ukhsa.gov.uk

Design principles for enhancing biological activity through physicochemical modulation include:

Introduction of Hydrogen Bond Donors and Acceptors: Incorporating functionalities capable of forming hydrogen bonds can significantly enhance binding affinity to the ribosomal target, which is rich in hydrogen-bonding opportunities. nih.govmdpi.com For example, the strategic placement of hydrogen-bond donor (HBD) and hydrogen bond-acceptor (HBA) groups in the C-ring substructures of oxazolidinones was hypothesized to facilitate stronger ligand-receptor binding, leading to superior antibacterial activity. nih.gov The introduction of a pyrimidine (B1678525) ring, for instance, can leverage its unique electronegativity and ability to form hydrogen bonds. mdpi.com

Lipophilicity and Size Constraints at C-5: As established in SAR studies, the C-5 position is highly sensitive to substitution. The design principle here is that smaller and non-polar fragments are better tolerated than larger and more polar ones. researchgate.netkcl.ac.uk When designing new analogues, particularly those that already contain flat aromatic systems elsewhere in the molecule, the introduction of another aromatic ring at the C-5 side chain is often avoided to prevent a negative impact on physicochemical properties. Instead, a focus on small aliphatic groups is preferred. nih.gov

Bioisosteric Replacement: A common design strategy involves the replacement of certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) to improve potency or pharmacokinetic parameters. Replacing the carbonyl oxygen of the C-5 acetamido group with sulfur to form a thiocarbonyl is one such example that led to increased activity. nih.gov

Computational and QSAR-Guided Design: Modern drug design efforts frequently employ computational tools. Quantitative Structure-Activity Relationship (QSAR) models can correlate physicochemical properties with biological activity, providing predictive power to guide the synthesis of new derivatives. These models, along with the prediction of ADME properties, help in the early stages to design molecules with a higher probability of success by avoiding potential failures related to pharmacokinetics or toxicity.

The following table outlines key design principles and their intended impact on the properties of oxazolidinone derivatives.

| Design Principle | Physicochemical Property Targeted | Desired Outcome | Reference |

| Incorporate H-bond donors/acceptors | Binding Affinity | Enhanced ligand-receptor interactions and improved potency. | nih.govmdpi.com |

| Optimize C-5 substituent size/polarity | Steric Profile, Lipophilicity | Improved fit in the ribosomal binding pocket; avoidance of resistance-related steric clashes. | ukhsa.gov.uknih.gov |

| Bioisosteric replacement (e.g., C=O to C=S) | Electronic Properties, Binding | Altered electronic interactions to enhance binding affinity and activity. | nih.gov |

| Utilize QSAR and ADME prediction | Overall Drug-Likeness | Rational design of compounds with balanced potency, solubility, and pharmacokinetic profiles. |

Molecular Mechanisms of Action and Biological Target Identification for 5 4 Fluorophenyl Oxazolidin 2 One

Investigation of Molecular Interactions with Biomolecules

Understanding how 5-(4-Fluorophenyl)oxazolidin-2-one interacts with biomolecules at a molecular level is crucial to elucidating its mechanism of action. This involves studying its effects on enzyme activity, its binding characteristics to various receptors, and the dynamics of its interaction with proteins.

While the primary target of many oxazolidinones is the bacterial ribosome, their potential to inhibit various enzymes is also an area of investigation. The study of enzyme kinetics provides valuable insights into the nature of this inhibition. Different types of inhibition—competitive, non-competitive, and uncompetitive—can be distinguished by analyzing the reaction rates at varying substrate and inhibitor concentrations. khanacademy.orglibretexts.org

Competitive inhibition occurs when an inhibitor competes with the substrate for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org

Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's activity. In this case, the inhibitor does not prevent substrate binding. khanacademy.org

Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to the product. sci-hub.se

The inhibition constant (Ki) is a key parameter that quantifies the affinity of an inhibitor for an enzyme. A lower Ki value indicates a stronger binding affinity. For instance, studies on trifluoromethyl ketones as inhibitors of acetylcholinesterase have demonstrated Ki values as low as 0.06 x 10⁻⁹M, indicating potent inhibition. nih.gov The IC50 value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%, is another important measure, though it can be influenced by substrate concentration. sci-hub.se

The kinetics of inhibition can be complex. Some inhibitors exhibit "slow-binding" or "time-dependent" inhibition, where the equilibrium between the enzyme and inhibitor is reached over a period of seconds to minutes. sci-hub.se This can involve an initial weak binding followed by a conformational change to a more tightly bound state.

Beyond enzymatic inhibition, the interaction of oxazolidinone derivatives with various receptors is a significant aspect of their pharmacological profile. Research has explored the binding of certain oxazolidinone-based ligands to sigma receptors, specifically the σ1 and σ2 subtypes. temple.edunih.gov These studies aim to understand the structural features that determine the selectivity of these compounds for one receptor subtype over the other. nih.gov

Molecular docking and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations are computational methods used to predict the binding affinity of a ligand to a receptor. temple.edu These in silico approaches help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the receptor's binding site. temple.edu For example, docking studies have shown that the protonated nitrogen atom of a phenyl piperazine (B1678402) moiety in a ligand can form a hydrogen bond with an aspartate residue in the sigma 2 receptor. temple.edu

The selectivity of a compound for a particular receptor is crucial for its therapeutic potential and for minimizing off-target effects. By comparing the binding affinities for different receptors, a selectivity profile can be established.

The interaction between a ligand like this compound and its protein target is a dynamic process. Computational methods such as molecular dynamics (MD) simulations can provide insights into the stability of the protein-ligand complex and the nature of the interactions over time. researchgate.netresearchgate.net These simulations can reveal how the ligand and protein adjust their conformations to achieve optimal binding.

The specificity of these interactions is determined by a combination of factors, including shape complementarity, electrostatic interactions, and the formation of hydrogen bonds. nih.gov For example, the interaction between the peptide inhibitor HAP and IL17A is stabilized by a network of four hydrogen bonds and 18 hydrophobic contacts. nih.gov The analysis of these interactions at an atomic level is essential for understanding the basis of a compound's biological activity and for the rational design of more potent and selective molecules.

Intracellular Signaling Pathway Modulation and Mechanistic Insights (at a cellular/molecular level)

While direct studies on the intracellular signaling pathway modulation by this compound are limited, research on structurally related oxazolidinone derivatives provides valuable insights into potential mechanisms of action beyond antibacterial effects. These studies suggest that oxazolidinones can influence key cellular processes in eukaryotic cells, including apoptosis and mitochondrial function.

For instance, a series of 5-(carbamoylmethylene)-oxazolidin-2-one derivatives have been shown to induce apoptosis in breast and cervical cancer cell lines. nih.gov The mechanism of action for these compounds was linked to an increase in reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. nih.gov This suggests a potential for oxazolidinones to modulate signaling pathways sensitive to oxidative stress, such as the intrinsic apoptotic pathway. The induction of apoptosis was evidenced by an increase in TUNEL-positive cells and a decrease in procaspase-9 levels, indicating the involvement of the mitochondrial pathway. nih.gov

Furthermore, some oxazolidinones have been observed to inhibit mitochondrial protein synthesis in mammalian cells, leading to an antiproliferative effect. This off-target effect in eukaryotic cells highlights a potential for these compounds to interfere with cellular energy metabolism and related signaling pathways. The inhibition of mitochondrial protein synthesis can lead to a phenotype resembling rho zero cells, which lack mitochondrial DNA and have impaired respiratory function.

Table 1: Biological Activities of Structurally Related Oxazolidinone Derivatives

| Compound Class | Biological Activity | Affected Cell Lines | Potential Mechanistic Insight |

| 5-(Carbamoylmethylene)-oxazolidin-2-ones | Induces apoptosis, inhibits cell proliferation | MCF-7 (breast cancer), HeLa (cervical cancer) | Increased ROS levels, mitochondrial dysfunction, caspase-9 activation |

| Eperezolid (an oxazolidinone antibiotic) | Inhibition of cell proliferation | K562 (erythroleukemia), CHO (Chinese hamster ovary), HEK (human embryonic kidney) | Inhibition of mitochondrial protein synthesis |

| UIC-1005 (a 3,4-disubstituted oxazolidinone) | Inhibition of epithelial cell sheet migration and cell growth | Epithelial cells | Potential probe for signaling pathways in cell motility |

Phenotypic Screening for Novel Target Discovery

Phenotypic screening is a powerful strategy in drug discovery that focuses on identifying compounds that produce a desired phenotypic change in a cell, tissue, or organism, without a preconceived bias about the molecular target. This approach is particularly valuable for discovering first-in-class medicines and for identifying compounds that act through novel mechanisms of action.

For a compound like this compound, for which the full spectrum of biological activities may not be known, phenotypic screening offers a promising avenue for novel target discovery. High-content screening (HCS) assays, which utilize automated microscopy and image analysis, are particularly well-suited for this purpose. nih.goveuropeanpharmaceuticalreview.com These assays can simultaneously measure multiple cellular parameters, providing a detailed "fingerprint" of a compound's effect on cellular morphology and function.

A hypothetical phenotypic screen for this compound could involve treating a panel of diverse human cell lines with the compound and monitoring for a range of phenotypic changes.

Table 2: Potential Phenotypic Screening Approaches for this compound

| Screening Approach | Cellular Model | Measured Phenotypes | Potential Therapeutic Areas |

| High-Content Imaging | Cancer cell lines (e.g., breast, lung, colon) | Cell viability, apoptosis markers (caspase activation), cell cycle arrest, nuclear morphology, cytoskeletal changes | Oncology |

| High-Content Imaging | Neuronal cell lines | Neurite outgrowth, synaptic protein expression, mitochondrial health | Neurodegenerative diseases |

| High-Content Imaging | Macrophages/Immune cells | Cytokine production, phagocytosis, cell migration | Inflammation, Immunology |

| Cell Painting Assay | U2OS osteosarcoma cells (or other suitable cell lines) | Morphological profiling of various cellular compartments (nucleus, cytoplasm, mitochondria, cytoskeleton, etc.) | Broad target and mechanism of action deconvolution |

Once a desirable phenotype is identified, target deconvolution strategies would be employed to identify the molecular target(s) responsible for the observed effect. These strategies can include affinity chromatography, expression profiling, and genetic approaches such as RNA interference (RNAi) or CRISPR-Cas9 screening. While specific data on the use of this compound in such screens is not publicly available, the principles of phenotypic screening provide a clear path forward for elucidating its potential non-antibacterial mechanisms and identifying novel therapeutic applications.

Computational Chemistry and Theoretical Studies on 5 4 Fluorophenyl Oxazolidin 2 One

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and proposing potential mechanisms of action at a molecular level.

Rigid and Flexible Docking Methodologies

The prediction of ligand-target interactions for 5-(4-Fluorophenyl)oxazolidin-2-one would likely involve both rigid and flexible docking approaches. In rigid docking, the conformational geometries of both the ligand and the target protein are held constant. This approach is computationally less intensive and is often used for initial high-throughput screening.

Conversely, flexible docking allows for conformational changes in the ligand and, in more advanced simulations, in the protein's active site residues. This method provides a more realistic representation of the binding event, as it accounts for the induced-fit phenomenon where the protein and ligand adapt to each other upon binding. For a relatively small and conformationally constrained molecule like this compound, flexible ligand docking would be crucial to accurately sample its possible binding poses within a receptor's active site. The choice between rigid and flexible docking depends on the specific research question and available computational resources.

Post-Docking Analysis and Scoring Functions

Following the generation of potential binding poses, a critical step is the post-docking analysis, which relies on scoring functions to rank and identify the most likely binding mode. Scoring functions are mathematical models used to approximate the binding free energy of a ligand-protein complex. They can be broadly categorized into three types: force-field-based, empirical, and knowledge-based.

Force-field-based scoring functions calculate the binding energy based on classical mechanics principles, considering van der Waals and electrostatic interactions.

Empirical scoring functions use a set of weighted energy terms, derived from experimental binding data, to estimate the binding affinity.

Knowledge-based scoring functions derive statistical potentials from known protein-ligand crystal structures to evaluate the likelihood of specific intermolecular contacts.

For this compound, a combination of different scoring functions, often referred to as consensus scoring, would likely be employed to improve the accuracy of binding affinity predictions and reduce the rate of false positives. The analysis would also involve visual inspection of the top-ranked poses to assess the chemical reasonability of the predicted interactions, such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulations for Conformational Ensemble and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its stability and the energetics of binding over time.

Analysis of Ligand-Target Complex Stability

Once a promising binding pose of this compound is identified through molecular docking, MD simulations would be performed to evaluate the stability of the complex. This involves simulating the motion of atoms in the system over a period of time, typically nanoseconds to microseconds. Key metrics for assessing stability include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable complex would exhibit minimal fluctuations in RMSD over the course of the simulation. Furthermore, analysis of the trajectory can reveal persistent hydrogen bonds and other key interactions that contribute to the stability of the ligand-protein complex.

Free Energy Perturbation and Binding Free Energy Calculations

More advanced computational techniques like Free Energy Perturbation (FEP) can be used to calculate the relative binding free energies of a series of related ligands. Although computationally demanding, FEP provides a more accurate prediction of binding affinity compared to scoring functions alone. This method involves alchemically "transforming" one ligand into another in both the solvated state and within the protein binding site, allowing for the calculation of the free energy difference between the two. For a compound like this compound, FEP could be used to predict how modifications to the fluorophenyl or oxazolidinone moieties would impact its binding affinity to a specific target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, untested compounds.

For a series of analogs of this compound, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as constitutional, topological, geometrical, and electronic, among others. Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model would have high predictive power, as assessed by internal and external validation techniques. Such a model could guide the design of new oxazolidinone derivatives with potentially improved activity.

2D-QSAR Methodologies

Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) methodologies establish a statistical correlation between the biological activity of a series of compounds and their physicochemical properties, represented by numerical values known as molecular descriptors. While specific 2D-QSAR studies on this compound are not extensively documented, the application of this methodology would involve the generation of a dataset of related oxazolidinone analogs with their corresponding biological activities.

The process would begin with the calculation of a wide array of molecular descriptors for each compound in the series. These descriptors can be categorized as constitutional, topological, electrostatic, and quantum-chemical, among others. For a molecule such as this compound, these would include:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Electrostatic Descriptors: Partial charges on atoms, polar surface area, etc.

Once the descriptors are calculated, a mathematical model is developed using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation that relates a selection of these descriptors to the observed biological activity. A robust 2D-QSAR model would not only explain the structure-activity relationship within the training set of molecules but also possess predictive power for new, untested compounds. For instance, a study on 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives successfully used 2D-QSAR to develop a predictive model for their inhibitory activity against a specific protein target.

| Compound | Biological Activity (IC50, µM) | Molecular Weight | Topological Polar Surface Area (TPSA) | LogP |

|---|---|---|---|---|

| This compound | - | 195.17 | 41.1 | 1.5 |

| Analog A (e.g., phenyl instead of 4-fluorophenyl) | - | 177.18 | 41.1 | 1.3 |

| Analog B (e.g., with an additional methyl group) | - | 209.20 | 41.1 | 1.9 |

3D-QSAR Techniques (e.g., CoMFA, CoMSIA)

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) techniques extend upon 2D-QSAR by considering the three-dimensional properties of molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most prominent 3D-QSAR methods. These techniques are used to correlate the biological activity of a set of molecules with their 3D steric and electrostatic fields.

In a typical 3D-QSAR study involving this compound, a series of its analogs would be modeled in their 3D conformations. A crucial step is the alignment of all molecules in the dataset, which is usually based on a common scaffold, in this case, the oxazolidinone ring.

CoMFA: In CoMFA, the aligned molecules are placed in a 3D grid. At each grid point, the steric and electrostatic interaction energies between the molecule and a probe atom are calculated. These energy values are then used as descriptors in a PLS analysis to generate a QSAR model. The results are often visualized as contour maps, highlighting regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.

CoMSIA: CoMSIA is similar to CoMFA but calculates similarity indices at each grid point, considering not only steric and electrostatic fields but also hydrophobic, and hydrogen bond donor/acceptor fields. This often provides a more detailed and interpretable model of the SAR.

A study on a series of pyridine (B92270) derivatives as A3 adenosine (B11128) receptor antagonists successfully employed CoMFA to derive a 3D-QSAR model with good predictive ability. Such an approach for this compound and its analogs could provide detailed insights into the spatial requirements for their biological target interaction.

| Feature | CoMFA | CoMSIA |

|---|---|---|

| Fields Calculated | Steric, Electrostatic | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor |

| Output | Contour maps of favorable/unfavorable regions | Contour maps for five different property fields |

| Advantages | Well-established, widely used | More detailed information, less sensitive to alignment |

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. A pharmacophore model can be used as a 3D query in virtual screening to search large chemical databases for novel compounds that possess these key features, potentially leading to the discovery of new analogs of this compound.

Ligand-Based Pharmacophore Generation

Ligand-based pharmacophore modeling is employed when the 3D structure of the biological target is unknown. This approach derives a pharmacophore model from a set of active compounds, assuming they bind to the same target in a similar manner. For this compound, a ligand-based model would be generated by identifying the common chemical features present in a series of its active analogs. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic Centers (HY)

Positive/Negative Ionizable Centers

The identified features and their spatial arrangement would constitute the pharmacophore hypothesis. This model represents the key interaction points that a molecule needs to possess to elicit a biological response.

Structure-Based Pharmacophore Development

When the three-dimensional structure of the biological target is available, a structure-based pharmacophore model can be developed. This method involves analyzing the key interactions between a ligand and the amino acid residues in the active site of the protein. For this compound, if its target protein structure was known, a structure-based pharmacophore would be created by identifying the essential interactions, such as hydrogen bonds with specific residues, hydrophobic interactions in a particular pocket, and pi-pi stacking with aromatic residues. This approach provides a more accurate representation of the necessary features for binding and can be a powerful tool for discovering novel scaffolds.

Application in Large-Scale Virtual Screening

Both ligand-based and structure-based pharmacophore models can be used as 3D queries for large-scale virtual screening of chemical databases like ZINC, PubChem, or commercial libraries. The screening process filters these vast libraries, which can contain millions of compounds, to identify molecules that match the pharmacophore model. The hits obtained from this initial screening are then typically subjected to further filtering, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property prediction, to select the most promising candidates for synthesis and biological testing. This process significantly accelerates the discovery of new potential drug candidates by focusing experimental efforts on compounds with a higher probability of being active.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like this compound. These calculations provide detailed information about various molecular properties that are not accessible through classical molecular mechanics.

By solving the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations), it is possible to determine a molecule's electronic properties, such as:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Electron Density and Electrostatic Potential: These properties reveal the distribution of charge within the molecule and can predict sites susceptible to electrophilic or nucleophilic attack.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

Ab Initio and Density Functional Theory (DFT) Calculations

As of now, specific ab initio or Density Functional Theory (DFT) studies detailing the optimized geometry, electronic structure, and thermodynamic parameters for this compound are not found in the reviewed scientific literature.

Typically, a computational study of this nature would involve the following:

Geometry Optimization: Calculation of the most stable three-dimensional arrangement of atoms in the molecule. This would reveal key bond lengths, bond angles, and dihedral angles.

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum and to predict the molecule's vibrational (infrared and Raman) spectra.

Electronic Property Calculation: Determination of properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), which are crucial for understanding intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability.

A hypothetical data table for such calculations would look like this:

| Computational Parameter | Method/Basis Set | Calculated Value |

| Optimized Ground State Energy | e.g., B3LYP/6-311++G(d,p) | Data not available |

| Dipole Moment | e.g., B3LYP/6-311++G(d,p) | Data not available |

| HOMO Energy | e.g., B3LYP/6-311++G(d,p) | Data not available |

| LUMO Energy | e.g., B3LYP/6-311++G(d,p) | Data not available |

| HOMO-LUMO Energy Gap | e.g., B3LYP/6-311++G(d,p) | Data not available |

This table is for illustrative purposes only, as specific data for this compound is not available.

Prediction of Spectroscopic Properties (theoretical, not empirical data)

Without dedicated computational studies, the theoretical prediction of spectroscopic properties for this compound remains unelucidated. Such predictions are a direct output of quantum chemical calculations.

Theoretical NMR Spectra: Calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, can aid in the structural confirmation of the compound.

Theoretical IR and Raman Spectra: The vibrational frequencies calculated from frequency analysis can be used to generate theoretical infrared and Raman spectra. This is invaluable for assigning the vibrational modes observed in experimental spectra.

Theoretical UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Visible absorption spectra, providing information on the molecule's chromophores.

A hypothetical data table for predicted spectroscopic data would be structured as follows:

| Spectroscopic Property | Method | Predicted Values |

| ¹³C NMR Chemical Shifts (ppm) | e.g., GIAO-B3LYP | Data not available |

| ¹H NMR Chemical Shifts (ppm) | e.g., GIAO-B3LYP | Data not available |

| Key IR Frequencies (cm⁻¹) | e.g., B3LYP/6-311++G(d,p) | Data not available |

| Electronic Transitions (nm) | e.g., TD-DFT | Data not available |

This table is for illustrative purposes only, as specific data for this compound is not available.

Chemoinformatics Approaches for Chemical Space Exploration

Chemoinformatics utilizes computational methods to analyze large sets of chemical data. For a compound like this compound, chemoinformatic approaches could be used to explore the chemical space of related oxazolidinone derivatives. This involves:

Library Design: Creating virtual libraries of analogues by systematically modifying the substituents on the oxazolidinone core.

Property Prediction: Using Quantitative Structure-Activity Relationship (QSAR) or machine learning models to predict the physicochemical and biological properties of these virtual compounds.

Similarity and Diversity Analysis: Assessing the chemical similarity of new designs to known active compounds and ensuring a diverse exploration of potential new structures.

While the general principles of chemoinformatics are well-established and applied to oxazolidinones as a class, specific studies that center on the chemical space exploration starting from this compound as a lead scaffold are not documented in the available literature. Such research would be valuable for identifying novel derivatives with potentially enhanced properties.

Rational Design and Development of Novel 5 4 Fluorophenyl Oxazolidin 2 One Analogs and Derivatives

Scaffold Hopping and Bioisosteric Replacement Strategies

A primary strategy in modern drug discovery is scaffold hopping, which involves replacing a central molecular core with a structurally different but functionally similar scaffold. researchgate.net This approach aims to identify novel chemical entities with improved properties or to navigate around existing patents. For instance, in the development of linezolid (B1675486) analogues, the oxazolidinone ring has been replaced with a thiadiazole scaffold to create selective monoamine oxidase-B (MAO-B) inhibitors, thereby transforming a known toxicity into a therapeutic activity. acs.org

Table 1: Examples of Scaffold Hopping and Bioisosteric Replacement in Oxazolidinone Analogs

| Original Scaffold/Group | Replacement Scaffold/Group | Rationale | Reference |

| Oxazolidinone ring | Thiadiazole scaffold | To develop selective MAO-B inhibitors and mitigate serotonergic toxicity. | acs.org |

| C-5 acetamidomethyl side chain | 1,2,3-triazole | To reduce MAO inhibition while maintaining antibacterial activity. | acs.org |

| Hydrogen | Fluorine | To block metabolic oxidation and improve metabolic stability. | cambridgemedchemconsulting.com |

| Methoxy group | 5 or 6-membered rings | To improve metabolic stability and avoid reactive metabolite formation. | cambridgemedchemconsulting.com |

Lead Optimization Principles Based on SAR and Computational Insights

Lead optimization is a critical phase in drug development that refines the structure of a promising compound to enhance its desired properties. youtube.com This process heavily relies on understanding the structure-activity relationships (SAR) and leveraging computational tools. nih.govresearchgate.net

Optimizing Molecular Interactions for Enhanced Selectivity

Computational methods, such as molecular dynamics simulations and free energy calculations, provide deep insights into the determinants of selectivity. nih.gov For oxazolidinone antibiotics that target the bacterial ribosome, these analyses have revealed a complex interplay of structural, energetic, and dynamic factors that govern species selectivity. nih.gov By understanding how a compound interacts with both the target (e.g., bacterial ribosome) and off-target sites (e.g., human mitochondrial ribosome), researchers can make informed modifications to the molecule's structure. For example, computational docking can predict how a compound will bind to its target, highlighting key interactions that contribute to its potency. researchgate.net These insights guide the design of new analogs with improved selectivity, aiming to maximize therapeutic effects while minimizing off-target toxicities. nih.gov

Strategies for Modulating Binding Affinity

Structure-activity relationship (SAR) studies are fundamental to understanding how different parts of a molecule contribute to its biological activity. nih.govnih.gov For 5-(4-Fluorophenyl)oxazolidin-2-one derivatives, SAR studies have shown that modifications to the C-5 position of the oxazolidinone ring and the nature of the substituents on the phenyl ring can significantly impact antibacterial potency. nih.gov For instance, replacing the acetamide (B32628) group at the C-5 position with other functionalities like 1,2,3-triazol-2-yl-methyl can enhance activity. acs.orgnih.gov

Computational tools can further elucidate the SAR by providing a molecular-level understanding of how structural changes affect binding. researchgate.net Docking and molecular dynamics simulations can corroborate experimental findings and predict the binding affinity and stability of new analogs within the target's binding pocket. acs.org This synergy between experimental SAR and computational modeling accelerates the optimization process, leading to the identification of compounds with superior binding affinity.

Design of Molecular Probes and Chemical Tools for Biological Research

Molecular probes are essential tools for studying biological systems. nih.gov Fluorescently labeled analogs of this compound can be designed to visualize their interactions with cellular targets in real-time. For example, a rationally designed pH-responsive fluorescent probe based on an oxazolidine (B1195125) structure was developed for imaging mitochondria and lysosomes. mdpi.comnih.gov The design of such probes involves attaching a fluorophore to the core molecule in a way that does not significantly disrupt its biological activity. These chemical tools are invaluable for elucidating the mechanism of action, cellular localization, and dynamics of drug-target interactions. nih.gov

Fragment-Based Approaches for Derivatization

Fragment-based lead discovery (FBLD) is a powerful strategy for developing new ligands. nih.gov It involves identifying small, low-molecular-weight compounds (fragments) that bind to the biological target with low affinity. nih.govyoutube.com These fragments then serve as starting points for building more potent and selective lead compounds through a process of fragment growing, linking, or merging. youtube.com

In the context of this compound, a fragment-based approach could involve identifying fragments that bind to different sub-pockets of the target protein. These fragments can then be linked together or grown to create novel derivatives with improved binding affinity and optimized pharmacokinetic properties. This method allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. nih.gov

Prodrug Design Principles for Modulating Compound Delivery (theoretical aspects)

A prodrug is an inactive or poorly active compound that is chemically modified to improve its delivery and is then converted to the active drug in the body through enzymatic or chemical transformation. nih.govijpcbs.com This approach is often used to overcome challenges such as poor solubility, low bioavailability, or chemical instability. nih.govijpcbs.com

For oxazolidinone derivatives with poor water solubility, a prodrug strategy can be employed to enhance their suitability for intravenous administration. nih.gov A common approach is to attach a water-soluble promoiety, such as a phosphate (B84403) group, to the parent drug. This modification increases the compound's aqueous solubility, and upon administration, cellular enzymes cleave the promoiety to release the active drug. nih.gov For instance, the addition of a phosphate group to an oxazolidinone analog resulted in a more than 22,000-fold increase in water solubility. nih.gov Theoretical considerations in prodrug design for this compound analogs would involve identifying suitable positions on the molecule for attaching a promoiety without disrupting key interactions required for its biological activity. The linker connecting the drug to the promoiety must also be carefully chosen to ensure efficient cleavage at the desired site of action. nih.gov

Advanced Research Methodologies and Techniques Applied to 5 4 Fluorophenyl Oxazolidin 2 One Research

Biophysical Techniques for Ligand-Target Interaction Characterization

Biophysical methods are essential for a quantitative understanding of the interactions between a ligand, such as 5-(4-Fluorophenyl)oxazolidin-2-one, and its biological target, which for many oxazolidinones is the bacterial ribosome. nih.gov These techniques measure the physical properties of the binding event, offering data on kinetics, thermodynamics, and conformational changes. dntb.gov.ua

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding kinetics of molecules. drugtargetreview.com In a typical SPR experiment to study an oxazolidinone, the target macromolecule (e.g., the 50S ribosomal subunit) is immobilized on a sensor chip. A solution containing the ligand, such as this compound, is then flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. drugtargetreview.comnih.gov

This method allows for the determination of key kinetic parameters:

Association rate constant (kₐ or kₒₙ): The rate at which the ligand binds to the target.

Dissociation rate constant (kₑ or kₒff): The rate at which the ligand-target complex dissociates.

Equilibrium dissociation constant (Kₑ): A measure of binding affinity, calculated as the ratio of kₑ/kₐ.

By analyzing the binding and dissociation phases of the interaction, researchers can gain a detailed understanding of the binding kinetics, which is crucial for optimizing drug-target residence time. nih.gov

Table 1: Representative Kinetic Data from an SPR Experiment

| Parameter | Description | Typical Value Range |

|---|---|---|

| kₐ (M⁻¹s⁻¹) | Association Rate Constant | 10³ - 10⁷ |

| kₑ (s⁻¹) | Dissociation Rate Constant | 10⁻⁵ - 10⁻² |

| Kₑ (nM) | Equilibrium Dissociation Constant | 1 - 1000 |

Note: This table represents hypothetical data to illustrate the typical output of an SPR experiment for a small molecule inhibitor.

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of binding interactions. mdpi.com It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. nih.govwhiterose.ac.uk